molecular formula C6H13O8P B1213624 2,5-Anhydromannitol 1-phosphate CAS No. 52011-52-6

2,5-Anhydromannitol 1-phosphate

Cat. No.: B1213624
CAS No.: 52011-52-6
M. Wt: 244.14 g/mol
InChI Key: XYTKBMAMGDBXPU-KVTDHHQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Anhydromannitol 1-phosphate is a chemical compound with the molecular formula C6H13O8P It is a derivative of mannitol, a naturally occurring sugar alcohol

Biochemical Analysis

Biochemical Properties

2,5-Anhydromannitol 1-phosphate plays a significant role in biochemical reactions, particularly in carbohydrate metabolism. It interacts with several enzymes, including fructokinase and phosphofructokinase. Fructokinase phosphorylates 2,5-anhydromannitol to form this compound, which can further be phosphorylated by phosphofructokinase to form 2,5-anhydromannitol 1,6-bisphosphate . These phosphorylated metabolites are crucial in regulating carbohydrate metabolism by inhibiting enzymes such as fructose 1,6-bisphosphatase and activating pyruvate kinase .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. In hepatocytes, it inhibits gluconeogenesis and glycogenolysis, leading to decreased blood glucose levels . This compound also influences cellular metabolism by altering the levels of key metabolites such as lactate and pyruvate . Additionally, this compound affects cell signaling pathways by modulating the activity of enzymes involved in carbohydrate metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with several key enzymes. It inhibits fructose 1,6-bisphosphatase competitively and activates pyruvate kinase . These interactions result in the modulation of glycolytic and gluconeogenic pathways, leading to changes in cellular metabolism. The compound’s ability to inhibit gluconeogenesis and stimulate glycolysis is attributed to its structural similarity to fructose, allowing it to act as a competitive inhibitor or activator of specific enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation are influenced by the presence of other metabolites and enzymes . Long-term exposure to this compound in hepatocytes results in sustained inhibition of gluconeogenesis and glycogenolysis, with corresponding changes in metabolite levels . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits gluconeogenesis and glycogenolysis, leading to reduced blood glucose levels . At higher doses, it can cause adverse effects such as elevated serum lactate levels . These dosage-dependent effects highlight the importance of optimizing the dosage for potential therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. It is phosphorylated by fructokinase and phosphofructokinase, leading to the formation of 2,5-anhydromannitol 1,6-bisphosphate . This compound inhibits fructose 1,6-bisphosphatase and activates pyruvate kinase, thereby modulating glycolytic and gluconeogenic pathways . These interactions affect metabolic flux and the levels of key metabolites such as lactate and pyruvate .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Studies have shown that it is transported into hepatocytes via glucose transporters . Once inside the cell, it is phosphorylated and distributed within the cytoplasm, where it interacts with various enzymes involved in carbohydrate metabolism .

Subcellular Localization

This compound is primarily localized in the cytoplasm of hepatocytes, where it exerts its effects on carbohydrate metabolism . The compound’s subcellular localization is influenced by its phosphorylation state and interactions with specific enzymes. These interactions ensure that this compound is available at the sites where it can modulate glycolytic and gluconeogenic pathways .

Scientific Research Applications

Properties

IUPAC Name

[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O8P/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTKBMAMGDBXPU-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70966346
Record name 2,5-Anhydro-1-O-phosphonohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52011-52-6
Record name 2,5-Anhydromannitol 1-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052011526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Anhydro-1-O-phosphonohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Anhydromannitol 1-phosphate
Reactant of Route 2
2,5-Anhydromannitol 1-phosphate
Reactant of Route 3
2,5-Anhydromannitol 1-phosphate
Reactant of Route 4
2,5-Anhydromannitol 1-phosphate
Reactant of Route 5
2,5-Anhydromannitol 1-phosphate
Reactant of Route 6
2,5-Anhydromannitol 1-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.